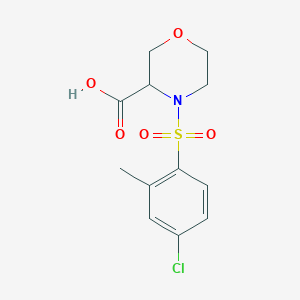
4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid, also known as CMSMC, is a chemical compound that has been widely used in scientific research. It is a sulfonylurea derivative and has been found to possess a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid involves the inhibition of potassium channels. It binds to the sulfonylurea receptor, which is a subunit of the potassium channel, and modulates its activity. This results in the depolarization of the cell membrane and the release of neurotransmitters. 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has also been found to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been found to possess a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and lower blood glucose levels. 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has also been found to modulate the activity of ion channels, which are involved in the regulation of cellular excitability and neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to be effective in a variety of experimental systems. However, 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has some limitations as well. It has been found to be toxic at high concentrations and can cause cell death. It also has a short half-life, which can limit its effectiveness in some experimental systems.
Direcciones Futuras
There are several future directions for research on 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid. One area of research could focus on the development of new derivatives of 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid with improved pharmacological properties. Another area of research could focus on the role of 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid in the regulation of ion channels and their role in cellular signaling. Finally, research could also focus on the use of 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid as a tool in the study of disease mechanisms and drug discovery.
Métodos De Síntesis
The synthesis of 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid involves the reaction of 4-chloro-2-methylphenylsulfonyl chloride with morpholine-3-carboxylic acid in the presence of a base. The resulting compound is then purified using column chromatography. This method has been reported in several research papers and has been found to be efficient in producing high yields of 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid.
Aplicaciones Científicas De Investigación
4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been used in a variety of scientific research studies. It has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been used as a tool in the study of ion channels and their role in cellular signaling. 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to modulate the activity of potassium channels, which are involved in the regulation of membrane potential and cellular excitability.
Propiedades
IUPAC Name |
4-(4-chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S/c1-8-6-9(13)2-3-11(8)20(17,18)14-4-5-19-7-10(14)12(15)16/h2-3,6,10H,4-5,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQBAMQBOXNBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580985.png)
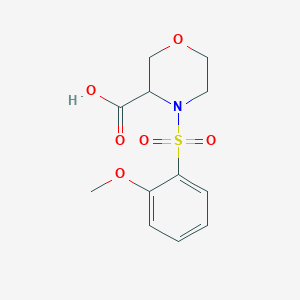
![1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine](/img/structure/B7580997.png)


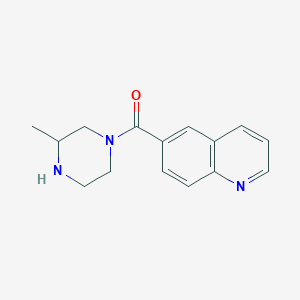
![4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581018.png)
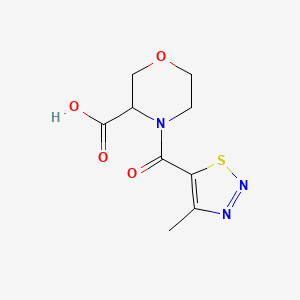

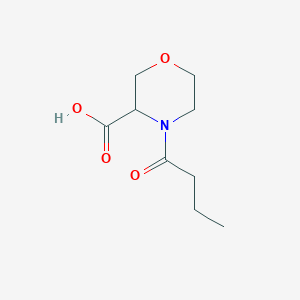
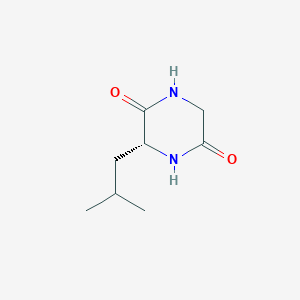

![1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581079.png)
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581083.png)